6-Bromo-4-(difluoromethyl)pyridin-2-ol
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Overview
Description
6-Bromo-4-(difluoromethyl)pyridin-2-ol is a chemical compound with the molecular formula C6H4BrF2NO It is a pyridine derivative, characterized by the presence of bromine, difluoromethyl, and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(difluoromethyl)pyridin-2-ol typically involves the bromination of 4-(difluoromethyl)pyridin-2-ol. The reaction is carried out under controlled conditions to ensure selective bromination at the 6-position of the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are carefully monitored to maintain consistency and high purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, ensures that the compound meets the required quality standards for various applications.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-(difluoromethyl)pyridin-2-ol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The difluoromethyl group can undergo reduction to form methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are utilized.
Major Products Formed
Substitution Reactions: Products include various substituted pyridin-2-ol derivatives.
Oxidation Reactions: Products include difluoromethylpyridine-2-one derivatives.
Reduction Reactions: Products include methylpyridin-2-ol derivatives.
Scientific Research Applications
6-Bromo-4-(difluoromethyl)pyridin-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and inhibition.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-4-(difluoromethyl)pyridin-2-ol involves its interaction with specific molecular targets. The bromine and difluoromethyl groups contribute to its reactivity and binding affinity to target molecules. The hydroxyl group can form hydrogen bonds, enhancing its interaction with biological macromolecules. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-(difluoromethyl)pyridin-4-ol
- 2,4-Dibromo-6-(difluoromethyl)pyridin-3-ol
Comparison
6-Bromo-4-(difluoromethyl)pyridin-2-ol is unique due to its specific substitution pattern on the pyridine ring. This unique arrangement of functional groups imparts distinct chemical properties and reactivity compared to similar compounds. For example, the position of the bromine atom can significantly influence the compound’s reactivity in substitution reactions, making it more or less reactive than its analogs.
Properties
Molecular Formula |
C6H4BrF2NO |
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Molecular Weight |
224.00 g/mol |
IUPAC Name |
6-bromo-4-(difluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H4BrF2NO/c7-4-1-3(6(8)9)2-5(11)10-4/h1-2,6H,(H,10,11) |
InChI Key |
HAHQAKKJUNUKGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)Br)C(F)F |
Origin of Product |
United States |
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